Acetic acid;tert-butyl 2-carbamimidoylazetidine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

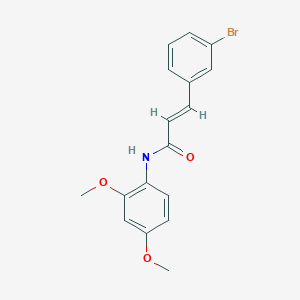

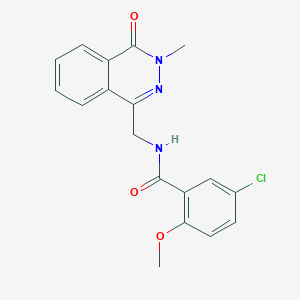

“Acetic acid;tert-butyl 2-carbamimidoylazetidine-1-carboxylate” is a chemical compound with the CAS Number: 2445790-44-1 . It has a molecular weight of 259.31 . The IUPAC name for this compound is tert-butyl 2-(diaminomethylene)azetidine-1-carboxylate acetate . It is stored at a temperature of 4°C and is available in powder form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H17N3O2.C2H4O2/c1-9(2,3)14-8(13)12-5-4-6(12)7(10)11;1-2(3)4/h4-5,10-11H2,1-3H3;1H3,(H,3,4) . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis

This compound is a powder and is stored at a temperature of 4°C . Unfortunately, other physical and chemical properties like solubility, density, and boiling point are not available in the sources I found.Applications De Recherche Scientifique

Acetic Acid in Industrial and Environmental Chemistry

Acetic acid plays a critical role in various industrial and environmental applications, particularly in the separation processes from aqueous solutions due to its significance in reactions like the synthesis of acetic esters. The study by Mohadesi & Rezaei (2020) explores the thermodynamic investigation of liquid-liquid equilibrium in a system consisting of water, acetic acid, and organic solvent at various temperatures. Using Non-Random Two-Liquid (NRTL) and Universal Quasi-Chemical (UNIQUAC) models, this research provides insights into the industrial and environmental benefits of acetic acid separation processes, highlighting its importance in chemical synthesis and environmental management. (Mohadesi & Rezaei, 2020)

Carbonylation Reactions Catalyzed by Acidic Zeolites

The carbonylation of alcohols and ethers, a significant reaction for forming carboxylic acids and esters, utilizes methanol and dimethyl ether on acidic zeolites. The study conducted by Cheung et al. (2006) describes the process of transforming surface alkyl groups into acylium ions, which then form carboxylic acids and esters. This process, applied in the synthesis of acetic acid among other compounds, demonstrates the catalytic versatility of acidic zeolites in promoting efficient and selective carbonylation reactions. (Cheung et al., 2006)

Hydrocarboxylation of Methanol to Acetic Acid

The synthesis of acetic acid from methanol, CO2, and H2 represents a novel route for acetic acid production, addressing both the demand for sustainable chemical synthesis and the need for CO2 utilization. The research by Qian et al. (2016) highlights the efficiency of a Ru–Rh bimetallic catalyst in catalyzing this reaction, showcasing a significant advancement in the field of synthetic chemistry and CO2 transformation. This method not only contributes to the sustainable production of acetic acid but also exemplifies the potential of converting greenhouse gases into valuable industrial chemicals. (Qian et al., 2016)

Enantioselective Esterification Reaction

The kinetic resolution of racemic carboxylic acids through an L-histidine-derived sulfonamide-induced enantioselective esterification reaction represents a significant advancement in the field of chiral synthesis. The study by Ishihara et al. (2008) demonstrates high asymmetric induction in the esterification of tert-butyl alcohol, providing a novel approach for the resolution of racemic mixtures. This research not only furthers the understanding of catalytic enantioselective reactions but also offers a practical method for the synthesis of chiral molecules, essential in various fields including pharmaceuticals and materials science. (Ishihara et al., 2008)

Safety And Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with it are H315, H319, and H335, suggesting that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Propriétés

IUPAC Name |

acetic acid;tert-butyl 2-carbamimidoylazetidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N3O2.C2H4O2/c1-9(2,3)14-8(13)12-5-4-6(12)7(10)11;1-2(3)4/h6H,4-5H2,1-3H3,(H3,10,11);1H3,(H,3,4) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDXHSVZYGQHTRV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.CC(C)(C)OC(=O)N1CCC1C(=N)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Acetic acid;tert-butyl 2-carbamimidoylazetidine-1-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-4-(indolin-1-ylsulfonyl)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2916578.png)

![2-[3-(2-Fluoro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2916581.png)

![2-[(1-Ethyl-3-methyl-1H-pyrazol-4-yl)methoxy]aniline dihydrochloride](/img/structure/B2916583.png)

![N-[(4,6-dimethylpyrimidin-2-yl)methyl]but-2-ynamide](/img/structure/B2916586.png)

![5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride](/img/no-structure.png)

![N-[1-(aminomethyl)cyclopentyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine dihydrochloride](/img/structure/B2916592.png)

![3-(3-bromophenyl)-N-[2-(3,4-diethoxyphenyl)ethyl]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2916595.png)

![(E)-3-(4-chlorobenzyl)-6-(2-(furan-2-yl)vinyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2916599.png)